molecular formula C18H16N2O4 B6450843 methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate CAS No. 2640878-24-4

methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate

Cat. No. B6450843
CAS RN: 2640878-24-4
M. Wt: 324.3 g/mol
InChI Key: CXZIWFPJPBZFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate, also known as Methyl 2-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-ylacetate, is a synthetic compound that has been used in a variety of scientific applications. It is a member of the quinazolinone family of compounds, which have been studied for their biological activities and potential therapeutic applications. Methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate has been used in studies involving cell signaling, gene expression, and protein-protein interactions. In addition, it has been used to study the pharmacological effects of drugs, as well as the biochemical and physiological effects of drugs on the body.

Scientific Research Applications

Methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate has been used in a variety of scientific research applications. It has been used in studies involving cell signaling, gene expression, and protein-protein interactions. In addition, it has been used to study the pharmacological effects of drugs, as well as the biochemical and physiological effects of drugs on the body. It has also been used in studies of the structure and function of enzymes and other proteins, as well as in studies of the structure and function of DNA and RNA.

Advantages and Limitations for Lab Experiments

Methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solutions, and is not toxic to cells. In addition, it is relatively inexpensive and can be used in a variety of biological assays. However, it is important to note that methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate can be metabolized by enzymes in the body, which can limit its effectiveness in certain experiments.

Future Directions

Could include further studies of its pharmacological and physiological effects, as well as its potential therapeutic applications. In addition, further studies could be conducted to explore its potential as a drug delivery system, as well as its potential to modulate the activity of certain enzymes and proteins. Finally, further studies could be conducted to explore its potential to modulate the activity of certain ion channels, such as the voltage-gated calcium channels.

Synthesis Methods

Methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate can be synthesized using a variety of methods. The most common method involves the reaction of 2-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-ylacetate with methyl iodide in the presence of a base. This reaction yields methyl 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetate as the major product. Other methods of synthesis include the reaction of 2-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-ylacetate with other reagents, such as sodium borohydride, sodium hydride, and trimethylsilyl chloride.

properties

IUPAC Name

methyl 2-(3-benzyl-2,4-dioxoquinazolin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-16(21)12-19-15-10-6-5-9-14(15)17(22)20(18(19)23)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZIWFPJPBZFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-benzyl-2,4-dioxoquinazolin-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.